N-(3-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide: is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a methoxyphenyl group and a pyridinylmethyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalamide intermediate.
Coupling with Pyridinylmethyl Group: The oxalamide intermediate is then coupled with 4-pyridinemethanol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-hydroxyphenyl derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinylmethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxy-phenyl)-N’-pyridin-2-ylmethyl-oxalamide
- N-(4-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide
- N-(3-Methoxy-phenyl)-N’-pyridin-3-ylmethyl-oxalamide
Uniqueness
N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide is unique due to the specific positioning of the methoxy group on the phenyl ring and the pyridinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-4-2-3-12(9-13)18-15(20)14(19)17-10-11-5-7-16-8-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYZKGEYMMICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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